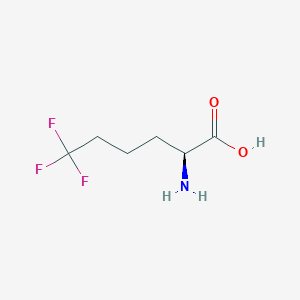
Sodium pentafluorobenzenesulfonate
Overview
Description
Sodium pentafluorobenzenesulfonate is a chemical compound with the molecular formula C₆F₅NaO₃S. It is known for its unique properties, including its role as a surface-active agent, corrosion inhibitor, emulsifier, and wetting agent . This compound is also utilized as a chemical intermediate in the synthesis of other chemicals .
Mechanism of Action
Target of Action
Sodium pentafluorobenzenesulfonate is a chemical compound with the molecular formula C6F5NaO3S Similar compounds, such as surfactants, have been shown to have bacteriostatic activity against certain bacteria .
Mode of Action
It’s worth noting that surfactants, which are structurally similar, interact with bacterial cells, leading to changes in cell permeability and potential denaturation of proteins and enzymes .
Result of Action
Based on the mode of action of similar compounds, it can be hypothesized that this compound may lead to changes in cell permeability and potential denaturation of proteins and enzymes .
Biochemical Analysis
Biochemical Properties
It is known to be a surface-active agent, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its role as a surface-active agent, it may influence cell function by interacting with cell membranes or other cellular structures
Molecular Mechanism
It is known to function as a chemical intermediate in the synthesis of other chemicals , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pentafluorobenzenesulfonate can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzenesulfonyl chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or precipitation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is usually obtained through filtration and drying techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium pentafluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Sodium pentafluorobenzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium 2,3,4,5,6-pentafluorobenzenesulfonate: This compound is structurally similar and shares many properties with sodium pentafluorobenzenesulfonate.
Linear Alkylbenzene Sulfonic Acid: Another surfactant with similar applications but different structural characteristics.
Uniqueness: this compound is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance .
Properties
IUPAC Name |
sodium;2,3,4,5,6-pentafluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF5O3S.Na/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9;/h(H,12,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURWZXDYYLMDQT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F5NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


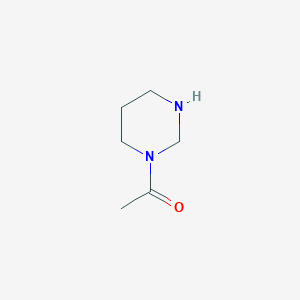
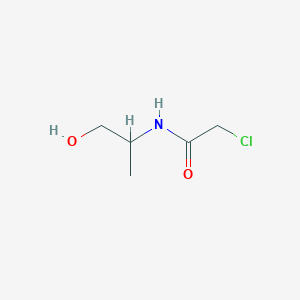
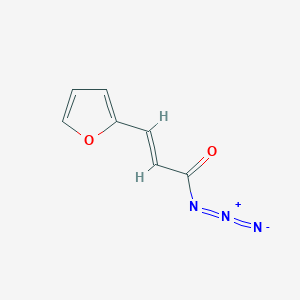
![(4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3089810.png)
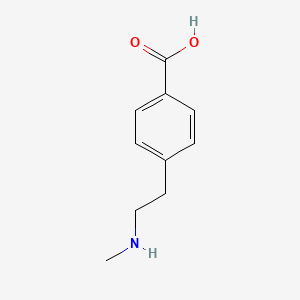
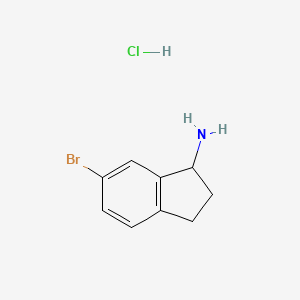


![4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B3089854.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine](/img/structure/B3089859.png)



